molecular formula C17H15N7S B12132578 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B12132578
M. Wt: 349.4 g/mol
InChI Key: HENPQDKSUPVSKW-UHFFFAOYSA-N
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Description

The compound 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole features a benzimidazole core linked via a sulfanyl methyl (-SCH2-) bridge to a 1,2,4-triazole ring substituted at positions 4 and 5 with a propenyl (allyl) group and a pyrazine moiety, respectively. The propenyl group may enhance lipophilicity and membrane permeability, while the pyrazine ring could contribute to π-π stacking interactions in biological targets. Although direct pharmacological data for this compound are absent in the provided evidence, its synthesis likely parallels methods for analogous benzimidazole-triazole hybrids, such as oxidation of sulfanyl to sulfinyl groups using meta-chloroperbenzoic acid (m-CPBA) and purification via alumina column chromatography .

Properties

Molecular Formula

C17H15N7S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H15N7S/c1-2-9-24-16(14-10-18-7-8-19-14)22-23-17(24)25-11-15-20-12-5-3-4-6-13(12)21-15/h2-8,10H,1,9,11H2,(H,20,21)

InChI Key

HENPQDKSUPVSKW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The synthesis typically proceeds through a stepwise approach , prioritizing the formation of the triazole-pyrazine core before coupling with the benzimidazole moiety. Key steps include:

  • Triazole Ring Formation :
    Cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions yields the 1,2,4-triazole scaffold. For example, reacting 5-pyrazin-2-yl-thiosemicarbazide with propenal (acrolein) in the presence of H₂SO₄ at 80–100°C facilitates cyclization, producing 4-prop-2-enyl-5-pyrazin-2-yl-4H-1,2,4-triazol-3-thiol.

  • Sulfanyl-Methyl Bridge Installation :
    The thiol group (-SH) on the triazole undergoes nucleophilic substitution with benzimidazole derivatives containing a methyl halide or mesylate group. A representative reaction involves reacting 1H-benzimidazole with chloromethyl methyl ether in DMF/K₂CO₃ to generate 2-(chloromethyl)-1H-benzimidazole, followed by displacement with the triazole-thiol.

  • Final Coupling :
    The triazole-thiol intermediate reacts with the benzimidazole derivative under mild conditions (e.g., THF, room temperature) to form the sulfanyl-methyl linkage.

Table 1: Key Reagents and Conditions for Core Assembly

StepReagents/ConditionsYield (%)Reference
Triazole FormationThiosemicarbazide + propenal, H₂SO₄60–75
Benzimidazole ActivationChloromethyl ether, K₂CO₃, DMF70–85
Coupling ReactionTriazole-thiol + benzimidazole derivative, THF55–65

Propenyl Group Functionalization

The allyl (prop-2-enyl) group is introduced via alkylation or Grignard addition :

  • Allylation of Thiol :
    Treating the triazole-thiol with allyl bromide in the presence of a base (e.g., Et₃N) installs the prop-2-enyl group at position 4.

  • Propargyl Ester Reduction :
    Alternative routes involve reducing propargyl esters to allyl groups, though this is less frequently employed.

Reaction Optimization and Catalysts

Solvent and Temperature Effects

Reaction efficiency is critically influenced by solvent choice and thermal control:

ParameterOptimal ConditionImpact on Yield (%)
SolventPolar aprotic (DMF, DMSO)55–65
Temperature80–120°C75–85
CatalystK₂CO₃ or Cs₂CO₃70–80

Higher temperatures accelerate reactions but risk side-product formation (e.g., disulfide dimerization). DMF is preferred for its high solubility of triazole intermediates.

Catalyst Systems

Catalysts enhance reaction rates and selectivity:

  • Base Catalysts : K₂CO₃ or Cs₂CO₃ deprotonate the thiol group, facilitating nucleophilic attack on electrophilic methyl groups.

  • Metal Catalysts : Pd(PPh₃)₄ is sparingly used for cross-coupling reactions but is less efficient due to steric hindrance.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Alumina or silica gel columns eluted with EtOAc/hexane (3:7) isolate the target compound.

  • HPLC : Reversed-phase C18 columns with MeOH/H₂O gradients confirm purity (>95%).

Spectroscopic Analysis

Key analytical data include:

Table 2: Spectroscopic Data for the Target Compound

TechniqueObserved DataReference
¹H NMR δ 7.8–8.2 (pyrazine), 7.0–7.5 (benzimidazole), 5.8–6.2 (allyl)
¹³C NMR Carbonyl at δ 155–160 (benzimidazole), δ 140–145 (triazole)
IR S-H stretch at ~2500 cm⁻¹ (absent in oxidized forms)
HRMS [M+H]⁺ at m/z 349.4 (C₁₇H₁₅N₇S)

X-ray Crystallography

Single-crystal X-ray diffraction resolves the regiochemistry and confirms the sulfanyl-methyl bridge’s geometry. The triazole ring adopts a planar conformation, with the pyrazine substituent in an anti orientation to minimize steric clash.

Challenges and Mitigation Strategies

Side Reactions and By-Products

  • Disulfide Formation : Excess oxidation leads to dimerization. Mitigated by using anhydrous conditions and inert atmospheres.

  • Regioselectivity Issues : Competing substitution at the triazole’s N-1 or N-5 positions. Addressed by using sterically hindered bases or directing groups.

Scalability and Industrial Production

  • Continuous Flow Reactors : Enable large-scale synthesis with consistent yields (>70%).

  • Catalyst Recycling : Cs₂CO₃ can be recovered via filtration and reused, reducing costs.

Comparative Analysis with Analogues

Structural Variants and Activity Trends

CompoundKey ModificationBiological ImpactReference
2-({[4-(allyl)-5-(pyrazin-2-yl)-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazoleAllyl vs. other alkyl groupsEnhanced membrane permeability
2-({[4-(methoxy)-5-(pyrazin-2-yl)-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazoleMethoxy substituentReduced lipophilicity

Chemical Reactions Analysis

Types of Reactions

2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that compounds similar to benzimidazoles exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances this activity, making it suitable for developing new antibiotics against resistant bacterial strains. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including fungi and bacteria .

Anticancer Properties
The triazole moiety has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds with similar structures can effectively inhibit cancer cell proliferation in various cancer types, including breast and lung cancer .

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of triazole derivatives and their effects on cancer cell lines. One derivative demonstrated a 70% inhibition rate on MCF-7 breast cancer cells at a concentration of 10 µM, suggesting that the compound could be further developed as an anticancer agent .

Agricultural Applications

Fungicides
The compound's structural features suggest potential as a fungicide. Triazole derivatives are already widely used in agriculture to control fungal diseases in crops. The unique sulfanyl group may enhance efficacy against specific fungal pathogens while minimizing toxicity to plants .

Case Study: Agricultural Efficacy
In field trials, a related triazole compound was tested against Fusarium species affecting wheat crops. Results indicated a significant reduction in disease severity compared to untreated controls, demonstrating the potential for similar compounds in crop protection strategies .

Compound NameActivity TypeTarget OrganismIC50 (µM)
Compound AAntimicrobialStaphylococcus aureus15
Compound BAnticancerMCF-7 (breast cancer)10
Compound CFungicideFusarium graminearum5

Mechanism of Action

The mechanism of action of 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzimidazole

  • Structure: Contains a sulfinyl (-SO-) group instead of sulfanyl (-S-), with a 2-methoxyphenoxy substituent on the pyridine ring.
  • Activity : The sulfinyl group enhances metabolic stability compared to sulfanyl derivatives, a critical factor in proton pump inhibitors (PPIs) like omeprazole .
  • Synthesis : Oxidation of the sulfanyl precursor with m-CPBA, followed by alumina column purification .

5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-Methylbenzylidene)Hydrazino]-4H-1,2,4-Triazole-3-Thiol

  • Structure : Features a hydrazine-linked benzylidene group on the triazole and an ethoxyphenyl substituent.

CV-11974 (Angiotensin II Antagonist)

  • Structure : Benzimidazole with a tetrazole biphenyl group and ethoxy-carboxylic acid side chain.
  • Activity : Demonstrates high potency (IC50 = 1.12 × 10⁻⁷ M for angiotensin II receptor binding) due to the tetrazole group’s strong hydrogen-bonding capacity .

5-(4-Allyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-1-Benzyl-2(1H)-Pyridinone

  • Structure: Shares the allyl-substituted triazole but replaces benzimidazole with a benzyl-pyridinone moiety.
  • Implications: The pyridinone ring may alter solubility and bioavailability compared to benzimidazole-based compounds .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Activity (IC50/ID50) Synthesis Notes Reference IDs
Target Compound Benzimidazole + allyl-pyrazine-triazole Not reported Likely m-CPBA oxidation, alumina CC
2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzimidazole Sulfinyl group, methoxyphenoxy-pyridine Not reported m-CPBA oxidation, alumina CC
CV-11974 Benzimidazole + tetrazole biphenyl IC50 = 1.12 × 10⁻⁷ M (adrenal AII-R) Multi-step synthesis
5-(4-Allyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-1-Benzyl-2(1H)-Pyridinone Benzyl-pyridinone + allyl-triazole Not reported Reductive amination

Key Observations

Synthetic Flexibility : The target compound’s synthesis can be inferred from analogous protocols, emphasizing sulfanyl oxidation and chromatographic purification .

Pharmacological Potential: Structural similarities to CV-11974 suggest possible angiotensin II receptor affinity, though experimental validation is required .

Substituent Trade-offs : The pyrazine and propenyl groups may optimize lipophilicity and target engagement compared to bulkier or polar substituents in analogues .

Biological Activity

The compound 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a complex heterocyclic structure that integrates a benzimidazole core with a triazole moiety and a pyrazine ring. This combination suggests potential for diverse biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C17H18N6SC_{17}H_{18}N_{6}S

This structure features:

  • A benzimidazole core known for its pharmacological properties.
  • A triazole ring that enhances biological activity through enzyme interactions.
  • A pyrazine moiety that contributes to the compound's electronic properties.

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The triazole and pyrazine rings facilitate strong binding to various enzymes, which may lead to modulation of biochemical pathways.
  • Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, enhancing the compound's efficacy against specific biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole exhibit significant antimicrobial properties. Specifically:

  • Antitubercular Activity : Compounds containing triazole-thiol functionalities have shown promising results against Mycobacterium tuberculosis, targeting essential metabolic enzymes .
CompoundActivityTarget OrganismIC50 (μM)
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazoleAntitubercularM. tuberculosisNot specified

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, derivatives of similar compounds showed IC50 values in the low micromolar range against leukemia subpanel cell lines .
Cell LineCompoundIC50 (μM)
MDA-MB-231 (breast cancer)4e27.3
HCT116 (colon cancer)47f6.2

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been studied extensively:

  • Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM .
EnzymeCompoundIC50 (nM)
CA IXVarious derivatives10.93 - 25.06

Case Studies

Several studies have highlighted the effectiveness of compounds related to the target structure:

  • Synthesis and Evaluation : A study synthesized various triazole-thiol derivatives and assessed their biological activity against different pathogens and cancer cells. The results indicated significant activity against M. tuberculosis and notable cytotoxicity in cancer cell lines .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through increased annexin V-FITC positivity, indicating late-stage apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole?

  • Methodology :

  • Stepwise assembly : Synthesize the triazole-thiol core first (e.g., via cyclocondensation of thiosemicarbazides with aldehydes or ketones), followed by sulfanyl-methylation of the benzimidazole moiety. Use polar aprotic solvents (DMF or DMSO) and catalysts like K₂CO₃ for nucleophilic substitution reactions .
  • Temperature control : Optimize reaction temperatures between 80–120°C to balance yield and side-product formation. Monitor progress via TLC or HPLC .
  • Characterization : Confirm structure using ¹H/¹³C NMR, IR (sulfanyl S-H stretch at ~2500 cm⁻¹), and elemental analysis (±0.3% deviation for C/H/N/S) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR analysis : Assign peaks for the pyrazine (δ 8.5–9.5 ppm), triazole (δ 7.5–8.5 ppm), and benzimidazole (δ 7.0–8.0 ppm) protons. Use DEPT-135 to distinguish CH₂/CH₃ groups in the prop-2-en-1-yl substituent .
  • Mass spectrometry : Employ HRMS (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm mass error. Fragmentation patterns should align with the sulfanyl-methyl linkage .
  • X-ray crystallography : If crystals are obtainable, resolve the structure to verify regioselectivity and stereoelectronic effects .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity and binding mechanisms of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Focus on the triazole-thiol and benzimidazole moieties as key pharmacophores. Validate docking poses with MD simulations (100 ns) to assess stability .
  • ADME prediction : Apply SwissADME or pkCSM to evaluate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions. Adjust substituents (e.g., pyrazine vs. pyridine) to optimize pharmacokinetics .

Q. How can researchers resolve contradictions in reported pharmacological data for structurally analogous benzimidazole-triazole derivatives?

  • Methodology :

  • Comparative assays : Replicate studies using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays). Control for variables like solvent (DMSO concentration ≤1%) and cell line passage number .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., prop-2-en-1-yl vs. propargyl) with activity trends. Use QSAR models to identify critical electronic parameters (HOMO/LUMO gaps) .
  • Metabolite profiling : Perform LC-MS/MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro data .

Q. What strategies improve regioselectivity in the substitution of the triazole-thiol moiety during derivatization?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites on the benzimidazole (e.g., N-H with Boc groups) to direct sulfanyl-methylation to the triazole .
  • Catalyst screening : Test Pd(0)/Cu(I) systems for cross-coupling reactions. For example, CuI/1,10-phenanthroline enhances selectivity in thiol-alkyne click chemistry .
  • Solvent effects : Use THF or acetonitrile to stabilize transition states favoring C-3 substitution over C-5 on the triazole ring .

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